molecular formula C17H18N4O B12240287 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12240287
M. Wt: 294.35 g/mol
InChI Key: STQUSWHZEOFIJG-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a suitable bromo analogue. For instance, the bromo analogue can be obtained through bromination of a precursor compound. The reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a compound with an additional hydroxyl group, while reduction could produce a compound with fewer oxygen atoms.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a role in various physiological processes. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a piperazine and pyridine ring. This unique structure contributes to its distinct binding affinity and pharmacokinetic profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17-14(13-18)5-4-8-19-17/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQUSWHZEOFIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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